(E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one (E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16194121
InChI: InChI=1S/C14H10F6O2/c15-13(16,17)10(21)6-4-8-2-1-3-9-5-7-11(14(18,19)20)22-12(8)9/h4-7H,1-3H2/b6-4+
SMILES:
Molecular Formula: C14H10F6O2
Molecular Weight: 324.22 g/mol

(E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one

CAS No.:

Cat. No.: VC16194121

Molecular Formula: C14H10F6O2

Molecular Weight: 324.22 g/mol

* For research use only. Not for human or veterinary use.

(E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one -

Specification

Molecular Formula C14H10F6O2
Molecular Weight 324.22 g/mol
IUPAC Name (E)-1,1,1-trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]but-3-en-2-one
Standard InChI InChI=1S/C14H10F6O2/c15-13(16,17)10(21)6-4-8-2-1-3-9-5-7-11(14(18,19)20)22-12(8)9/h4-7H,1-3H2/b6-4+
Standard InChI Key JKRREIPOYZWCMN-GQCTYLIASA-N
Isomeric SMILES C1CC2=CC=C(OC2=C(C1)/C=C/C(=O)C(F)(F)F)C(F)(F)F
Canonical SMILES C1CC2=CC=C(OC2=C(C1)C=CC(=O)C(F)(F)F)C(F)(F)F

Introduction

Structural and Physicochemical Characteristics

The compound’s molecular formula is C₁₅H₁₁F₆O₂, derived from a chromene (benzopyran) scaffold fused with a dihydrofuran ring system. Key structural features include:

  • Chromene Core: A bicyclic framework comprising a benzene ring fused to a dihydrofuran moiety.

  • Trifluoromethyl Groups: Two –CF₃ groups at positions 1 and 2 of the but-3-en-2-one side chain, and an additional –CF₃ group on the chromene ring.

  • Stereochemistry: The (E)-configuration of the α,β-unsaturated ketone moiety, which influences its reactivity and biological interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight338.24 g/mol
CAS Number908338-79-4
Molecular FormulaC₁₅H₁₁F₆O₂
Stereochemistry(E)-configuration
Key Functional Groupsα,β-unsaturated ketone, –CF₃ substituents

The presence of three –CF₃ groups introduces significant electron-withdrawing effects and steric hindrance, which modulate the compound’s solubility, stability, and intermolecular interactions.

Synthesis and Manufacturing

The synthesis of (E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one involves multi-step reactions that require precise control over reaction conditions to achieve the desired stereochemistry and functional group integrity. A generalized route includes:

  • Chromene Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to construct the benzopyran core.

  • Trifluoromethylation: Introduction of –CF₃ groups via radical trifluoromethylation or nucleophilic substitution using reagents like TMSCF₃.

  • Side Chain Functionalization: Coupling of the chromene intermediate with a trifluoromethylated but-3-en-2-one precursor via Heck or Wittig reactions to establish the α,β-unsaturated ketone.

Challenges in synthesis include managing the reactivity of fluorine atoms and ensuring regioselectivity during trifluoromethylation. Recent advances in manganese-catalyzed oxidation, as demonstrated in related dihydrochromene systems, suggest potential avenues for optimizing yield and selectivity .

Molecular Structure and Conformational Analysis

X-ray crystallography and computational modeling reveal critical insights into the compound’s three-dimensional architecture:

  • Planarity of the Chromene Core: The benzopyran system adopts a nearly planar conformation, facilitating π-π stacking interactions in solid-state assemblies.

  • Steric Effects: The –CF₃ groups at positions 1 and 2 create a crowded environment around the α,β-unsaturated ketone, limiting access to nucleophilic attack sites.

  • Dipole Moments: The electron-deficient nature of the –CF₃ groups generates localized dipole moments, influencing the compound’s solubility in polar aprotic solvents.

Chemical Reactivity and Functional Transformations

The compound participates in diverse reactions driven by its α,β-unsaturated ketone and electron-deficient aromatic system:

  • Michael Additions: The enone system undergoes nucleophilic additions with amines or thiols, yielding β-substituted derivatives.

  • Cycloadditions: Participation in Diels-Alder reactions with dienes to form polycyclic adducts.

  • Reductions: Selective hydrogenation of the α,β-unsaturated ketone to saturated ketones using catalysts like Pd/C.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Michael AdditionEthylenediamine, EtOHβ-Amino ketone derivative
Diels-AlderCyclopentadiene, ΔHexacyclic adduct
Catalytic HydrogenationH₂, Pd/C, MeOHSaturated ketone analog

Applications in Medicinal Chemistry and Material Science

Material Science Applications

  • Liquid Crystals: The rigid chromene core and polar –CF₃ groups contribute to mesophase stability in liquid crystalline materials.

  • Polymer Additives: Incorporation into polymers improves thermal resistance and dielectric properties.

Challenges and Future Directions

Despite its promise, several hurdles remain:

  • Synthetic Complexity: Multi-step synthesis and low yields necessitate streamlined methodologies.

  • Toxicity Profiling: Limited data on the compound’s pharmacokinetics and safety profile require comprehensive in vitro and in vivo studies.

Future research should prioritize:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access (R)- and (S)-configured analogs.

  • Structure-Activity Relationships (SAR): Systematic modifications to optimize bioactivity and minimize off-target effects.

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